molecular formula C6H12Br2 B1618359 1,5-Dibromohexane CAS No. 627-96-3

1,5-Dibromohexane

Cat. No.: B1618359
CAS No.: 627-96-3
M. Wt: 243.97 g/mol
InChI Key: FINUUDAOCYEWBV-UHFFFAOYSA-N
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Description

1,5-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound consists of a six-carbon chain with bromine atoms attached to the first and fifth carbon atoms. This structure makes it a useful building block in the synthesis of various chemical compounds.

Preparation Methods

1,5-Dibromohexane can be synthesized through several methods. One common method involves the bromination of hexane. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the hexane molecule .

Another method involves the use of 1,5-hexanediol as a starting material. The diol is treated with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to replace the hydroxyl groups with bromine atoms, resulting in the formation of this compound .

Chemical Reactions Analysis

1,5-Dibromohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Grignard Reactions: this compound can be used to prepare Grignard reagents by reacting with magnesium in anhydrous ether.

Scientific Research Applications

1,5-Dibromohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromohexane in chemical reactions involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Comparison with Similar Compounds

1,5-Dibromohexane can be compared with other dibromoalkanes, such as 1,4-dibromobutane and 1,6-dibromohexane:

    1,4-Dibromobutane: This compound has a four-carbon chain with bromine atoms on the first and fourth carbon atoms.

    1,6-Dibromohexane: This compound has a six-carbon chain with bromine atoms on the first and sixth carbon atoms.

This compound is unique due to its specific carbon chain length and the position of the bromine atoms, which make it suitable for certain synthetic applications that other dibromoalkanes may not be as effective for .

Properties

IUPAC Name

1,5-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUUDAOCYEWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337580
Record name 1,5-Dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-96-3
Record name 1,5-Dibromohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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